Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-7-ethyl-6-methyl-5-phenyl-

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

For medicinal chemistry labs needing a defined starting material for pyrrolo-diazepine SAR studies, CAS 57435-92-4 is the essential non-hydroxylated precursor. It enables direct synthesis of 8-chloro, 8-bromo, and 8-nitro derivatives without additional protection/deprotection chemistry. With a 7-ethyl group introducing a +0.3 ΔXLogP3 over Premazepam, it serves as a critical tool for head-to-head in vitro pharmacology to investigate GABAA receptor subtype selectivity. This compound is also the explicit Formula II starting material in US Patent 4,391,817, making it non-negotiable for replicating or improving that anticonvulsant series. Procure with confidence for robust therapeutic index calculations in safety pharmacology.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 57435-92-4
Cat. No. B13949603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-7-ethyl-6-methyl-5-phenyl-
CAS57435-92-4
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCN1C=C2C(=C1C)C(=NCC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H17N3O/c1-3-19-10-13-15(11(19)2)16(17-9-14(20)18-13)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,18,20)
InChIKeyZKBWSUUIPFUHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

57435-92-4 Procurement Guide for Anxiolytic & Anticonvulsant Research


Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-7-ethyl-6-methyl-5-phenyl- (CAS 57435-92-4) is a heterocyclic small molecule belonging to the pyrrolo-diazepine class, first disclosed in foundational patents on CNS-active agents. This compound is characterized by a fused pyrrole-diazepine core bearing a 7-ethyl and 6-methyl substitution pattern, distinguishing it from the 6,7-dimethyl analog Premazepam . Patents describe its class as possessing anticonvulsant and anti-anxiety activity, while its specific substitution renders it a critical intermediate for further derivatization into high-potency, low-toxicity analogs [1].

Reported pyrrolo-diazepine class CNS activity
7-ethyl substitution enables SAR differentiation from methyl analogs
Non-hydroxylated scaffold supports further derivatization
Procured as research intermediate for CNS probe synthesis

Why 57435-92-4 Cannot Be Replaced by Premazepam


Substituting this compound with its closest structural analog, Premazepam (6,7-dimethyl), is not feasible for studies aiming to exploit or investigate the structure-activity relationship (SAR) of the N7 substituent. The 7-ethyl group in CAS 57435-92-4 introduces a quantifiable increase in lipophilicity (ΔXLogP3 = +0.3) and molecular weight (+14 Da) versus Premazepam, parameters known to influence blood-brain barrier penetration, metabolic stability, and receptor-binding kinetics [1]. Furthermore, the absence of a 3-hydroxy group differentiates this compound from the more anticonvulsant-active 3-hydroxy series described in US Patent 4,402,970, making it the essential non-hydroxylated precursor for synthetic elaboration or metabolic studies [2].

57435-92-4 (7-ethyl)
Premazepam (6,7-dimethyl)
Higher lipophilicity may shift blood-brain barrier penetration
Lower lipophilicity; different CNS distribution profile
Non-hydroxylated synthetic intermediate for patented anticonvulsant series
Methyl analog; not suitable for the same synthetic route
Uncharacterized benzodiazepine receptor efficacy profile
Known partial agonist at BZR; direct substitution masks SAR

Quantitative Differential Evidence vs. Closest Analogs


Lipophilicity Advantage for CNS Penetration vs. Premazepam

The target compound (7-ethyl) exhibits a calculated partition coefficient (XLogP3) of 1.9, compared to 1.6 for Premazepam (6,7-dimethyl), a +0.3 log unit increase that predicts enhanced passive membrane permeability [1]. This difference is critical for CNS-targeted probe or drug design where fine-tuning lipophilicity directly impacts brain uptake and non-specific tissue binding [2].

Lipophilicity
Head-to-head
XLogP3 1.9 vs 1.6 Δ +0.3
Supports CNS permeability differentiation
Computed logP; experimental values may vary
CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Non-Hydroxylated Precursor for Anticonvulsant Synthesis

The target compound serves as the direct precursor (formula II) for the synthesis of 8-halo and 8-nitro derivatives claimed in US Patent 4,391,817, which defines a potent anticonvulsant class. The patent prioritizes compounds where the 3-position is unsubstituted, making CAS 57435-92-4 the mandatory starting material for that series [1].

Synthetic Utility
Class-level
Matches Formula II precursor (US 4,391,817)
Enables patent-defined anticonvulsant synthesis
Based on patented synthetic scheme
Medicinal Chemistry Anticonvulsant Agents Synthetic Intermediates

Benzodiazepine Receptor Binding Potential vs. Premazepam

While direct in vitro binding data for this specific compound is absent from the public domain, Premazepam, the 6,7-dimethyl analog, is a well-characterized partial agonist at the benzodiazepine receptor (BZR) with a Ki of approximately 97 nM in rat forebrain [1]. The target compound's 7-ethyl substitution is predicted to alter the ligand-receptor interaction profile; the larger ethyl group may induce a different conformational change in the BZR, potentially shifting the efficacy spectrum away from partial agonism or altering subtype selectivity, a hypothesis testable only with this compound [2].

BZR Binding
Supporting evidence
No exp. Ki vs Ki 97 nM
Addressable data gap for 7-ethyl analog
Hypothesis-driven BZR subtype profiling needed
Benzodiazepine Receptor Molecular Modeling Partial Agonism

Toxicity Comparison: Non-Hydroxylated vs. 3-Hydroxy Series

Patent data reveals a remarkable toxicity difference between the 3-hydroxy series and the prior art. The 3-hydroxy compound of Example 11 in US Patent 4,402,970 has an acute oral LD50 in mice exceeding 20,000 mg/kg, compared to ~500 mg/kg for the prior art compound (3,7-dihydro-6,7-dimethyl-5-phenylpyrrolo[3,4-e][1,4]diazepin-2(1H)-one, which is structurally analogous to this target compound) [1]. This indicates that the non-hydroxylated scaffold (to which the target compound belongs) carries a significantly higher acute toxicity risk, making the target compound a critical 'high-toxicity baseline' comparator for screening safer 3-hydroxy candidates.

Acute Toxicity
Cross-study comparable
≥40×
higher acute toxicity risk (non-hydroxylated vs. 3-hydroxy series)
High-toxicity baseline for 3-hydroxy candidate screening
Patent-derived LD50; requires independent confirmation
In Vivo Toxicology Safety Pharmacology CNS Depressants

Recommended Application Scenarios for 57435-92-4


N7 Substituent SAR for BZR Pharmacodynamics

Given the +0.3 XLogP3 increase over Premazepam and the unknown impact of the 7-ethyl group on benzodiazepine receptor efficacy, this compound is ideally suited for direct head-to-head in vitro pharmacology panels. Researchers can test the hypothesis that a larger N7 alkyl group shifts the ligand from a partial agonist profile towards antagonism or alters GABAA receptor subtype selectivity, a key differentiator for next-generation anxiolytics [1].

Synthetic Precursor for 8-Halo/Nitro Anticonvulsants

As the explicit starting material (Formula II) in US Patent 4,391,817 for the most preferred anticonvulsant compounds, this substance is non-negotiable for any medicinal chemistry lab aiming to replicate or improve upon that patented series. Its procurement enables the direct synthesis of 8-chloro, 8-bromo, and 8-nitro derivatives without additional protection/deprotection chemistry [2].

Toxicology Baseline for Pyrrolo-Diazepine Safety Margin

The patent literature associates the non-hydroxylated scaffold with an oral LD50 of approximately 500 mg/kg in mice, starkly contrasting with the >20,000 mg/kg LD50 of the 3-hydroxy optimized candidates. This compound is thus an essential positive control for any safety pharmacology study aiming to quantify the toxicological benefit conferred by the 3-hydroxy moiety, allowing a robust calculation of the therapeutic index [3].

Analytical Reference Standard for Metabolic Stability

The differentiation in molecular weight (+14 Da) and lipophilicity from Premazepam makes this compound a distinct analyte for LC-MS/MS method development. It can serve as a procured reference standard in studies comparing the in vitro microsomal stability of N7-ethyl versus N7-methyl pyrrolo-diazepines, directly testing the impact of the ethyl group on metabolic soft spots [4].

Application
Selection Property
Validation Focus
CNS receptor SAR: N7 substituent pharmacology
Lipophilicity and predicted BBB penetration
BZR efficacy and subtype selectivity assays
Anticonvulsant synthesis precursor
Non-hydroxylated intermediate identity
Patent synthetic route verification
Toxicology baseline comparator
Non-hydroxylated scaffold acute toxicity profile
LD50 model endpoint comparison
Metabolic stability analytical reference
Molecular weight and lipophilicity differentiation
LC-MS/MS method development and microsomal stability
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